ethyl 3-(4,8-dimethyl-7-((4-nitrobenzyl)oxy)-2-oxo-2H-chromen-3-yl)propanoate
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Overview
Description
Ethyl 3-(4,8-dimethyl-7-((4-nitrobenzyl)oxy)-2-oxo-2H-chromen-3-yl)propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4,8-dimethyl-7-((4-nitrobenzyl)oxy)-2-oxo-2H-chromen-3-yl)propanoate typically involves multi-step organic reactions. The starting materials often include 4,8-dimethyl-2H-chromen-2-one and 4-nitrobenzyl bromide. The reaction conditions usually require the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4,8-dimethyl-7-((4-nitrobenzyl)oxy)-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Ethyl 3-(4,8-dimethyl-7-((4-nitrobenzyl)oxy)-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4,8-dimethyl-7-((4-nitrobenzyl)oxy)-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of signal transduction pathways, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 3-(4,8-dimethyl-7-((4-nitrobenzyl)oxy)-2-oxo-2H-chromen-3-yl)propanoate can be compared with other chromen-2-one derivatives:
Similar Compounds: 3-chloro-7-({4-nitrobenzyl}oxy)-4,8-dimethyl-2H-chromen-2-one, 4,8-dimethyl-7-((4-nitrobenzyl)oxy)-2H-chromen-2-one.
Uniqueness: The presence of the ethyl propanoate group and the specific substitution pattern on the chromen-2-one core make it unique
Properties
Molecular Formula |
C23H23NO7 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-[(4-nitrophenyl)methoxy]-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H23NO7/c1-4-29-21(25)12-10-19-14(2)18-9-11-20(15(3)22(18)31-23(19)26)30-13-16-5-7-17(8-6-16)24(27)28/h5-9,11H,4,10,12-13H2,1-3H3 |
InChI Key |
LKLWAEDZUOPQFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C)OC1=O)C |
Origin of Product |
United States |
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